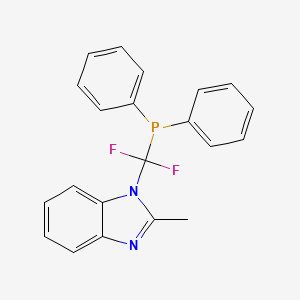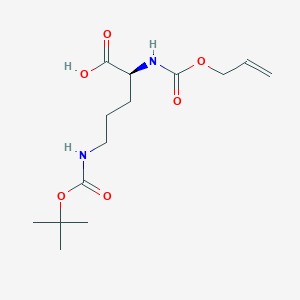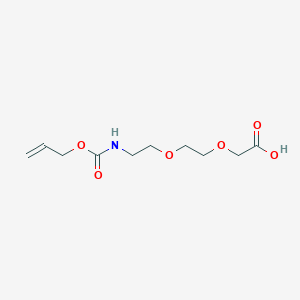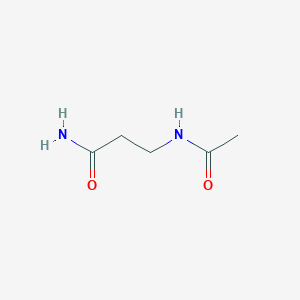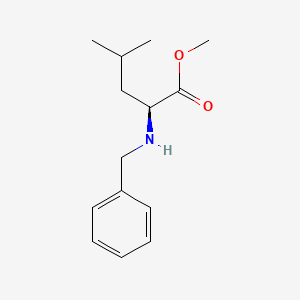
Dimethylazanide;tin(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dimethylazanide;tin(4+) can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride with lithium dimethylamide in an inert atmosphere. The reaction proceeds as follows:
SnCl4+4LiNMe2→Sn(NMe2)4+4LiCl
This reaction requires careful control of temperature and the exclusion of moisture to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of dimethylazanide;tin(4+) typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Dimethylazanide;tin(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The dimethylamido ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with dimethylazanide;tin(4+) include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as various amines or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of tin complexes with different ligands .
科学研究应用
Dimethylazanide;tin(4+) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tin-containing compounds and materials.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of thin films and coatings, particularly in the semiconductor industry
作用机制
The mechanism by which dimethylazanide;tin(4+) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment. For example, in catalysis, the compound can facilitate the activation of small molecules through coordination and electron transfer processes .
相似化合物的比较
Similar Compounds
Tetrakis(dimethylamido)titanium(IV): Similar in structure but with titanium instead of tin.
Tetrakis(dimethylamido)zirconium(IV): Similar in structure but with zirconium instead of tin
Uniqueness
Dimethylazanide;tin(4+) is unique due to the specific properties imparted by the tin center, such as its redox behavior and coordination chemistry. These properties make it particularly useful in applications where tin’s electronic characteristics are advantageous .
属性
IUPAC Name |
dimethylazanide;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXTVQNIFGXMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
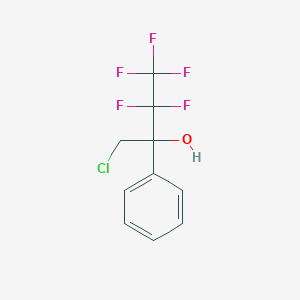

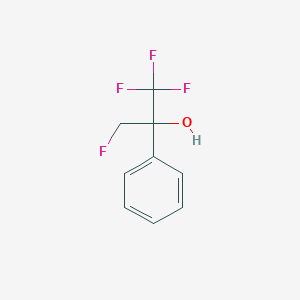
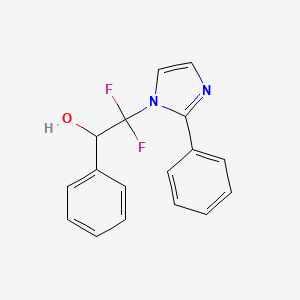
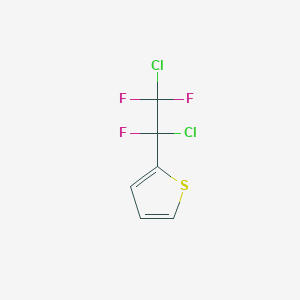
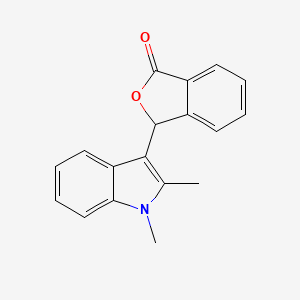
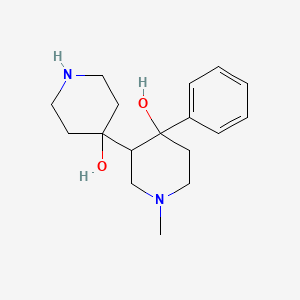
![4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B7838774.png)
